molecular formula C14H12BrFO B7875339 (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol

Cat. No.: B7875339
M. Wt: 295.15 g/mol
InChI Key: UXCREISDCSEFOD-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a fluoromethyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent derived from bromobenzene is reacted with a suitable aldehyde or ketone. The reaction conditions require anhydrous conditions and the use of inert solvents like diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and safety. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.

  • Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH⁻) or cyanide ions (CN⁻).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, heat

  • Reduction: LiAlH₄, ether, low temperature

  • Substitution: NaOH, H₂O, reflux; KCN, ethanol, reflux

Major Products Formed:

  • Oxidation: (2-Bromophenyl)(4-fluoro-2-methylphenyl)carboxylic acid

  • Reduction: (2-Bromophenyl)(4-fluoro-2-methylphenyl)methane

  • Substitution: (2-Cyanophenyl)(4-fluoro-2-methylphenyl)methanol

Scientific Research Applications

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: The compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

  • Receptors: The compound may bind to certain receptors, leading to downstream signaling events.

Comparison with Similar Compounds

(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: can be compared with other similar compounds, such as:

  • (2-Bromophenyl)methanol: Similar structure but lacks the fluoromethyl group.

  • (4-Fluoro-2-methylphenyl)methanol: Similar structure but lacks the bromophenyl group.

  • Biphenyl derivatives: Compounds with two phenyl rings connected by various linkers.

Uniqueness: The presence of both bromine and fluorine atoms in the compound provides unique chemical and physical properties, making it distinct from other similar compounds.

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Properties

IUPAC Name

(2-bromophenyl)-(4-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-8-10(16)6-7-11(9)14(17)12-4-2-3-5-13(12)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCREISDCSEFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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